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Compound of Interest

Compound Name: Diethyl formamidomalonate

Cat. No.: B1346804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of diethyl
formamidomalonate, a versatile intermediate in organic synthesis. The information is curated

for researchers, scientists, and professionals in drug development, with a focus on delivering

precise data and actionable experimental insights.

Core Chemical Properties
Diethyl formamidomalonate, with the molecular formula C₈H₁₃NO₅, is a white crystalline

solid.[1][2] It serves as a key building block in the synthesis of various organic molecules,

particularly amino acids and heterocyclic compounds.[1] Its utility stems from the presence of a

reactive formamido group and two ethoxycarbonyl groups attached to a central carbon atom.[1]
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Property Value Source

Molecular Formula C₈H₁₃NO₅ [1][2]

Molecular Weight 203.19 g/mol [1][2]

Appearance
White adhering crystalline

powder
[2][3]

Melting Point 53-55 °C [2][3][4][5]

Boiling Point
316.8 °C at 760 mmHg; 173-

176 °C at 11 mmHg
[2][3][4][5]

Density 1.167 g/cm³ [2][4]

Flash Point 165.7 °C [2]

Refractive Index 1.445 [2]

Solubility

Moderately soluble in organic

solvents like ethanol and

dichloromethane.

[1]

pKa (Predicted) 11.85 ± 0.59 [2][3]

LogP 0.254 [2]

Spectroscopic Data
While specific spectra for diethyl formamidomalonate are not readily available in public

databases, typical spectroscopic characteristics can be inferred from its structure and data for

similar malonate derivatives.

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the two

ethyl groups. A singlet or a broad singlet for the formyl proton and another for the N-H proton

would also be present, along with a characteristic signal for the alpha-carbon proton.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the

ester groups, the formyl carbonyl carbon, the alpha-carbon, and the carbons of the two ethyl

groups.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption

bands corresponding to the C=O stretching of the ester and amide functionalities. N-H

stretching and C-H stretching vibrations will also be prominent.

Mass Spectrometry: The mass spectrum would show the molecular ion peak, along with

fragmentation patterns corresponding to the loss of ethoxy groups, the formyl group, and

other characteristic fragments.

Reactivity and Synthetic Applications
Diethyl formamidomalonate is a versatile reagent that participates in a variety of chemical

transformations. Its reactivity is centered around the active methylene proton, the formamido

group, and the ester functionalities.

Key Reactions
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the

corresponding dicarboxylic acid. The formamido group is also susceptible to hydrolysis,

which can be advantageous for deprotection in certain synthetic routes.[1]

Condensation Reactions: The active methylene group can participate in condensation

reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form new

carbon-carbon bonds.[1]

Substitution: The formyl group can be substituted with other functional groups, providing a

pathway to a diverse range of derivatives.[1]

Experimental Protocols
The following are generalized experimental protocols for key reactions involving diethyl
formamidomalonate, based on established procedures for similar malonic esters.

Synthesis of Diethyl Formamidomalonate
A common method for the synthesis of diethyl formamidomalonate involves the formylation of

diethyl aminomalonate.

Methodology:
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Preparation of Diethyl Aminomalonate: Diethyl aminomalonate can be prepared by the

reduction of diethyl oximinomalonate.

Formylation: Diethyl aminomalonate is then reacted with a formylating agent, such as ethyl

formate or a mixture of formic acid and acetic anhydride, to yield diethyl
formamidomalonate.

Purification: The crude product is typically purified by recrystallization or column

chromatography.

Diethyl Oximinomalonate Diethyl AminomalonateReduction

Diethyl Formamidomalonate

Formylating Agent Formylation

Click to download full resolution via product page

Synthesis of Diethyl Formamidomalonate

Knoevenagel Condensation with an Aldehyde
This protocol describes a typical Knoevenagel condensation reaction.

Methodology:

Reaction Setup: In a round-bottom flask, dissolve diethyl formamidomalonate (1

equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

Catalyst Addition: Add a catalytic amount of a weak base, for instance, piperidine or

triethylamine (0.1 equivalents).

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the

reaction progress by thin-layer chromatography (TLC).

Workup and Purification: Upon completion, remove the solvent under reduced pressure. The

residue can be purified by column chromatography on silica gel to isolate the desired
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condensation product.

Reactants

Diethyl Formamidomalonate

Condensation ProductAldehyde

Base Catalyst Catalysis
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Knoevenagel Condensation Workflow

Hydrolysis to Formamidomalonic Acid
This protocol outlines the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Methodology:

Reaction Setup: Dissolve diethyl formamidomalonate in an ethanolic solution of a strong

base, such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the

starting material is consumed.

Workup and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl)

to precipitate the dicarboxylic acid. The solid product can then be collected by filtration,

washed with cold water, and dried.
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Diethyl Formamidomalonate

Formamidomalonic Acid Di-salt
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2. Acidification
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Hydrolysis of Diethyl Formamidomalonate

Safety and Handling
Diethyl formamidomalonate should be handled with care in a well-ventilated area.[6] It is

sensitive to moisture and light.[2] Standard personal protective equipment, including safety

goggles, gloves, and a lab coat, should be worn.[6] In case of contact with skin or eyes, rinse

immediately with plenty of water.[6] Store in a tightly closed container in a cool, dry place.[6]

Conclusion
Diethyl formamidomalonate is a valuable and versatile chemical intermediate with a well-

defined set of chemical properties. Its ability to undergo a range of chemical transformations

makes it an important tool for synthetic chemists in academia and industry, particularly in the

fields of medicinal chemistry and drug development. This guide provides a foundational

understanding of its properties and reactivity, enabling researchers to effectively utilize this

compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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